molecular formula C13H11NO3 B1598407 4-(6-methoxypyridin-3-yl)benzoic Acid CAS No. 219671-80-4

4-(6-methoxypyridin-3-yl)benzoic Acid

Cat. No.: B1598407
CAS No.: 219671-80-4
M. Wt: 229.23 g/mol
InChI Key: XFWSADQKNXINOK-UHFFFAOYSA-N
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Description

“4-(6-methoxypyridin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO3 . It is a compound that has been studied for its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a methoxypyridinyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 229.23 g/mol, and its molecular formula is C13H11NO3 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 229.07389321 g/mol . The compound has a complexity of 261 .

Scientific Research Applications

Luminescent Materials and Liquid Crystals

The compound 4-(6-methoxypyridin-3-yl)benzoic Acid and its derivatives exhibit properties useful in the creation of luminescent materials. A series of luminescent compounds containing structures similar to this compound were synthesized, showing potential as blue emitting materials. They demonstrated absorption and emission in specific nanometer ranges, making them suitable for applications in display technologies or as indicators (Ahipa et al., 2014).

Applications in Biochemical Research

Biochemical Research

In biochemical research, derivatives of this compound are used to study biological processes. For instance, derivatives have been utilized in the exploration of receptor antagonists, with one study identifying a compound as a potent and selective antagonist of a specific receptor. This indicates the potential of these compounds in the development of therapeutic agents and in the study of disease mechanisms (Hutchinson et al., 2003).

Applications in Material Science

Polyaniline Doping

In the field of material science, specifically in conducting polymer research, benzoic acid and its derivatives, like this compound, are used as dopants for polyaniline. These dopants significantly influence the conductivity and other properties of the polyaniline, making it applicable in various electronic devices (Amarnath & Palaniappan, 2005).

Safety and Hazards

Specific safety and hazard information for “4-(6-methoxypyridin-3-yl)benzoic Acid” is not provided in the search results. For detailed safety information, it is recommended to refer to material safety data sheets (MSDS) from reliable sources .

Mechanism of Action

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWSADQKNXINOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405445
Record name 4-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219671-80-4
Record name 4-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1N sodium hydroxide solution (20 mL) is added to a mixture of 4-(6-methoxy-pyridin-3-yl)-benzoic acid ethyl ester (2.43 g, 9.44 mmol) in MeOH (20 mL) and THF (20 mL) and stirred at 35° C. for 1 hour. The reaction is cooled and 1N HCl added until the pH is˜4. The precipitate is isolated by filtration and dried in a vacuum desiccator to give a the product as a white solid (2.03 g, 8.86 mmol). 1H NMR (DMSO-d6, 300 MHz) δ8.57 (d, 1H), 8.08 (dd, 1H), 7.99 (d, 2H), 7.82 (d, 2H), 6.95 (d, 1H), 3.89 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4-(6-methoxy-pyridin-3-yl)-benzoic acid ethyl ester
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Carboxybenzeneboronic acid (2.87 g, 17.3 mmol), 5-bromo-2-methoxypyridine (3.25 g, 17.3 mmol), 0.4M aqueous sodium carbonate (87 ml, 34.8 mmol) and acetonitrile (86 mL) were combined under nitrogen, and palladium tetrakistriphenylphosphine (1.00 g, 0.87 mmol) added. The reaction mixture was refluxed for 3 hours, cooled to room temperature, and filtered through celite (washed celite with 50:50 acetonitrile/water). Removed acetonitrile in vacuo, diluted residue with water (100 mL) and acidified to pH 2 with 2M HCl. The precipitate which formed was collected, washed with water, and dried under high vacuum to give the product as a white powder (3.6 g, 15.7 mmol). 1H NMR (DMSO) δ 12.90 (br s, 1H), 8.56 (s, 1H), 8.08 (dd, 1H), 7.98 (d, 2H), 7.75 (d, 2H), 6.94 (d, 1H), 3.90 (s, 3H). ESI MS (M+1)+: 230.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
86 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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